molecular formula C7H2ClF3N2 B1357659 2-Chloro-5-(trifluoromethyl)nicotinonitrile CAS No. 624734-22-1

2-Chloro-5-(trifluoromethyl)nicotinonitrile

Cat. No. B1357659
CAS RN: 624734-22-1
M. Wt: 206.55 g/mol
InChI Key: BWFBFKPZLKQYPR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 . It has a molecular weight of 206.55 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(trifluoromethyl)nicotinonitrile is 1S/C7H2ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)nicotinonitrile has a density of 1.5±0.1 g/cm³ . It has a boiling point of 251.6±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 48.9±3.0 kJ/mol . The flash point is 105.9±25.9 °C .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Chloro-5-(trifluoromethyl)nicotinonitrile is a versatile compound used in various chemical synthesis processes. A study by Coppola and Shapiro (1981) explored its reaction with thioureas, leading to the formation of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, highlighting its utility in heterocyclic chemistry (Coppola & Shapiro, 1981). Similarly, Lavecchia et al. (2004) used it for the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, demonstrating its role in palladium-mediated coupling reactions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Application in Material Science

Hussein, El Guesmi, and Ahmed (2019) developed a new class of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties through a domino four-component condensation reaction. This work showcases the potential of 2-Chloro-5-(trifluoromethyl)nicotinonitrile in developing environmentally sensitive fluorophore-based compounds, which could have significant applications in material science (Hussein, El Guesmi, & Ahmed, 2019).

Pharmaceutical Intermediates

Mulder et al. (2013) reported a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, highlighting the importance of 2-Chloro-5-(trifluoromethyl)nicotinonitrile in pharmaceutical research (Mulder et al., 2013).

Synthesis of Nicotinonitrile Derivatives

Challa et al. (2021) synthesized a series of 2-amino-4,6-disubstituted nicotinonitrile derivatives, demonstrating the use of 2-Chloro-5-(trifluoromethyl)nicotinonitrile in producing potential inhibitors of SIRT1, a significant enzyme in aging and metabolism studies (Challa et al., 2021).

Industrial Process Development

Nielsen, Nielsen, and Pittelkow (2004) described a scale-up of a new process for the production of 2-chloro-5-trifluoromethyl-benzonitrile by a Sandmeyer reaction, showcasing the industrial application and process safety evaluation of compounds derived from 2-Chloro-5-(trifluoromethyl)nicotinonitrile (Nielsen, Nielsen, & Pittelkow, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 , indicating that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFBFKPZLKQYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602129
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)nicotinonitrile

CAS RN

624734-22-1
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of phosphorous oxychloride (13.4 mL, 144 mmol) and quinoline (8.7 mL, 73 mmol) was added the product from Step C above (24.6 g, 131 mmol) and the resultant mixture was heated to reflux for 3 h. The reaction was cooled to 100° C. before water (70 mL) was slowly added. The mixture was further cooled to room temperature and neutralized by the cautious addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with three portions of ethyl acetate and the organic layers were combined, dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by flash chromatography to afford the desired compound. 1H NMR (500 MHz, CDCl3) δ 8.88 (d, J=2.0 Hz, 1H), 8.26 (d, J=2.5 Hz, 1H).
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13.4 mL
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8.7 mL
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Synthesis routes and methods II

Procedure details

3Chloro-2-fluoro-5-(trifluoromethyl)pyridine (obtained as a by-product from the fluorine exchange reaction when converting 2,3-dichloro-5-trichloromethyl pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine) (40.0 g, 0.2 mole) was put into 270 ml of dimethyl sulfoxide and stirred while potassium cyanide (14.4 g, 0.221 mole) was spooned in over a 20-minute period. The mixture was then stirred for another 20 minutes. The temperature was held between 23° C. and 28° C. throughout the reaction. The mixture was poured into 600 ml of ice water and the product was extracted into hexane. The hexane was removed on a rotary evaporator. The product was treated with activated charcoal and distilled on a Vigreaux-Claisen still at 108°-110° C. at 30 mm Hg to yield 31.45 g of colorless oil with an analysis of, in percent by weight:
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14.4 g
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ice water
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600 mL
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270 mL
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Synthesis routes and methods III

Procedure details

A mixture of 3-cyano-5-trifluoromethylpyrdine-2-pyridone (250 mg), phosphorus pentachloride (550 mgs) and phosphonylchloride (0.62 ml) were heated at the reflux temperature for 8 hours. After cooling to ambient temperature (ca 28° C.) the reaction mixture was poured into ice/water and rigourously extracted with ethylacetate. The combined organic layers were washed with aqueous sodium bicarbonate solution followed by brine, and finally dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure gave 2-chloro-3-cyano-5trifluoromethyl-pyridine as an off-white solid which was used without further purification. The compound showed (CDC13) 8.89 (1H,d) 8.28 (1H,d).
Name
3-cyano-5-trifluoromethylpyrdine 2-pyridone
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250 mg
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550 mg
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phosphonylchloride
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0.62 mL
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ice water
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Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-5-(trifluoromethyl)nicotinamide (as prepared in the previous step, 788 mg, 3.51 mmol) in dry DCM was added TEA (1.1 mL, 7.89 mmol). After cooling to 0° C. under argon, trifluoroacetic anhydride (0.54 mL, 3.88 mmol) was added dropwise. After stirring for 1.5 hours at 0° C., DCM (30 mL) and saturated aqueous sodium bicarbonate were introduced. The organic layer was removed and concentrated in vacuo. The resulting residue was purified by flash chromatography (silica gel, DCM) to afford the product as a tan solid.
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0.54 mL
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30 mL
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